

Spectroscopic Analysis: Confirming the Structure of 4-Chlorodiphenylmethane and Its Isomeric Alternatives

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Compound of Interest

Compound Name: 4-Chlorodiphenylmethane

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A Comparative Guide for Researchers

In the realm of pharmaceutical and materials science, precise structural confirmation of chemical compounds is paramount. This guide provides a comprehensive spectroscopic comparison of **4-Chlorodiphenylmethane** with its structural isomers, 2-Chlorodiphenylmethane and 3-Chlorodiphenylmethane, as well as its parent compound, Diphenylmethane. Through the detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical resource for scientists engaged in structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Chlorodiphenylmethane** and its related compounds. This quantitative data is essential for distinguishing between these structurally similar molecules.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm, Multiplicity, Assignment
4-Chlorodiphenylmethane	7.32 (d, J = 8.8 Hz, 2H, Ar-H), 7.18 (d, J = 8.4 Hz, 2H, Ar-H), 3.95 (s, 2H, CH_2)[1]
2-Chlorodiphenylmethane	7.37-7.35 (m, 1H, Ar-H), 7.29-7.26 (m, 2H, Ar-H), 7.21-7.13 (m, 6H, Ar-H), 4.10 (s, 2H, CH_2)
3-Chlorodiphenylmethane	Data not readily available in searched databases.
Diphenylmethane	7.27 (t, J = 8.0 Hz, 4H, Ar-H), 7.21-7.17 (m, 6H, Ar-H), 3.97 (s, 2H, CH_2)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm
4-Chlorodiphenylmethane	135.2, 131.1, 129.8, 122.2, 39.5[1]
2-Chlorodiphenylmethane	139.7, 138.9, 134.4, 131.2, 129.7, 129.1, 128.6, 127.8, 127.0, 126.4, 39.4
3-Chlorodiphenylmethane	Data not readily available in searched databases.
Diphenylmethane	141.3, 129.1, 128.6, 126.2, 42.1

Table 3: Infrared (IR) Spectroscopy Data (cm^{-1})

Compound	Key Absorption Bands
4-Chlorodiphenylmethane	C-H (aromatic), C=C (aromatic), C-Cl, C-H (aliphatic)
2-Chlorodiphenylmethane	C-H (aromatic), C=C (aromatic), C-Cl, C-H (aliphatic)
3-Chlorodiphenylmethane	Data not readily available in searched databases.
Diphenylmethane	C-H (aromatic), C=C (aromatic), C-H (aliphatic)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
4-Chlorodiphenylmethane	202/204 (approx. 3:1)[2]	167, 165[2]
2-Chlorodiphenylmethane	202/204 (approx. 3:1)	167, 165
3-Chlorodiphenylmethane	202/204 (approx. 3:1)	167, 165
Diphenylmethane	168	167, 91

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^1H NMR Acquisition:** Record the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is used with a spectral width of approximately -2 to 12 ppm.

- ^{13}C NMR Acquisition: Record the spectrum on a 100 MHz or higher spectrometer. A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon environment.

Infrared (IR) Spectroscopy:

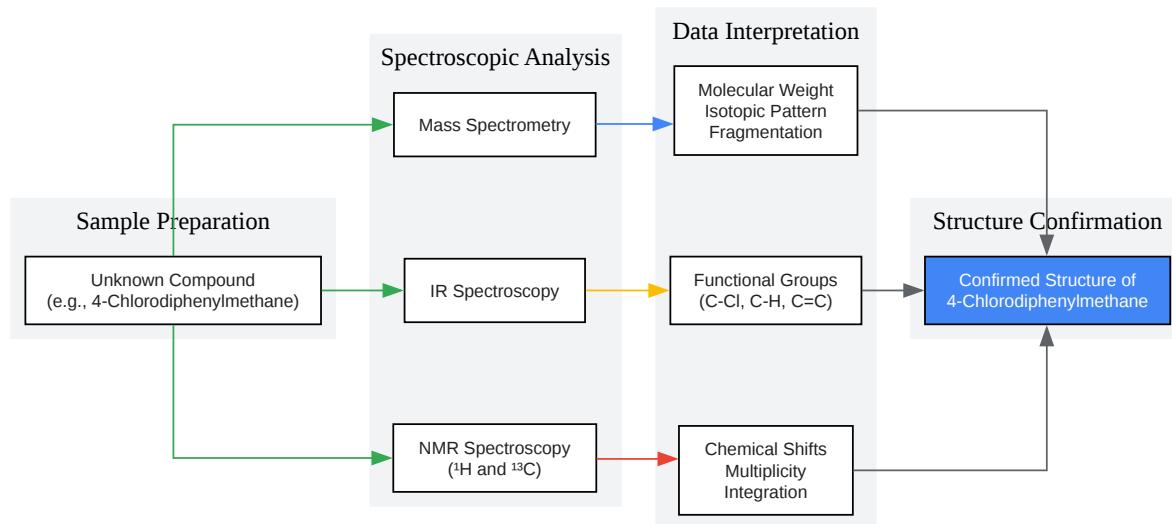
- Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common technique.
- Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural confirmation of **4-Chlorodiphenylmethane** using a combination of spectroscopic techniques.



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References

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